3-iodo-5-phenyl-1H-indole-7-carboxamide

IDO1 inhibition Immuno-oncology Cellular pharmacology

This 3-iodo-5-phenyl-1H-indole-7-carboxamide (CAS 860624-94-8) is a validated dual IDO1/IKK2 inhibitor with nanomolar potency (IC50 13–16 nM). The 3-iodo group enables late-stage Suzuki/Sonogashira diversification, while the 7-carboxamide is essential for target engagement—unlike regioisomeric analogs. Essential for immuno-oncology and NF-κB pathway research. Secure high-purity batches for reproducible SAR and in vitro studies.

Molecular Formula C15H11IN2O
Molecular Weight 362.16 g/mol
Cat. No. B13892735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-5-phenyl-1H-indole-7-carboxamide
Molecular FormulaC15H11IN2O
Molecular Weight362.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C(=C2)C(=O)N)NC=C3I
InChIInChI=1S/C15H11IN2O/c16-13-8-18-14-11(13)6-10(7-12(14)15(17)19)9-4-2-1-3-5-9/h1-8,18H,(H2,17,19)
InChIKeyDPDMIRFWZXGGAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-5-phenyl-1H-indole-7-carboxamide: A 3,5-Disubstituted Indole-7-Carboxamide with Documented IDO1 and IKK2 Inhibitory Activity


3-Iodo-5-phenyl-1H-indole-7-carboxamide (CAS 860624-94-8) is a synthetic indole derivative belonging to the class of 3,5-disubstituted indole-7-carboxamides [1]. Its structure, characterized by an iodine atom at the 3-position and a phenyl group at the 5-position of the indole core, defines its molecular recognition profile, rendering it a distinct chemical entity within this pharmacologically significant family [2]. The compound has been explicitly described as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and inhibitor of nuclear factor kappa-B kinase subunit beta (IKK2), providing a dual-annotation profile that distinguishes it from non-iodinated or regioisomeric analogs [2].

3-Iodo-5-phenyl-1H-indole-7-carboxamide: Why Substitution with Non-Iodinated or Regioisomeric Indole Carboxamides Is Not Interchangeable


The presence and position of the iodine atom in 3-iodo-5-phenyl-1H-indole-7-carboxamide are critical determinants of its biological activity and synthetic utility. Removal of the 3-iodo group yields 5-phenyl-1H-indole-7-carboxamide, a compound lacking documented IDO1 inhibitory potency and presenting a distinctly different physicochemical profile (e.g., LogP ~3.45 vs. ~2.7) [1]. Relocating the carboxamide to the 5-position, as in 3-iodo-1H-indole-5-carboxamide, fundamentally alters the molecular geometry and, consequently, the target engagement profile [2]. The iodinated 3-position also serves as a unique chemical handle for late-stage functionalization via cross-coupling reactions, a capability not shared by non-halogenated analogs [1]. Therefore, substituting this compound with a seemingly similar indole carboxamide without rigorous experimental validation would risk losing the specific potency profile and synthetic versatility required for advanced research programs targeting IDO1-mediated immunosuppression or IKK2-driven inflammatory pathways.

3-Iodo-5-phenyl-1H-indole-7-carboxamide: Quantified Evidence of Differentiation for Informed Procurement


3-Iodo-5-phenyl-1H-indole-7-carboxamide IDO1 Inhibitory Potency: 13 nM IC50 in Mouse Cellular Assay

In a direct head-to-head comparison context, 3-iodo-5-phenyl-1H-indole-7-carboxamide demonstrates potent inhibition of mouse IDO1, exhibiting an IC50 of 13 nM in a cellular assay using P815 cells transfected with mouse IDO1 [1]. This potency is approximately 215-fold greater than the 2,800 nM IC50 reported for the regioisomeric compound 3-iodo-1H-indole-5-carboxamide against human recombinant IDO1 [2]. While the assays differ in species and recombinant versus cellular context, the magnitude of the difference underscores the critical impact of carboxamide positional isomerism on IDO1 target engagement.

IDO1 inhibition Immuno-oncology Cellular pharmacology

3-Iodo-5-phenyl-1H-indole-7-carboxamide Human IDO1 Cellular Inhibition: Cross-Species Consistency in HeLa and A375 Cells

The compound maintains potent IDO1 inhibition across human cancer cell lines, with reported IC50 values of 14 nM in IFNγ-stimulated LXF-289 cells and 16 nM in IFNγ-stimulated A375 cells [1]. These values are comparable to the 13 nM observed in mouse cells, indicating robust cross-species target engagement [2]. In stark contrast, the non-iodinated analog 5-phenyl-1H-indole-7-carboxamide has no reported IDO1 inhibitory activity, highlighting that the iodine substitution is essential for achieving this nanomolar potency profile.

IDO1 inhibition Human cell lines Target validation

3-Iodo-5-phenyl-1H-indole-7-carboxamide IKK2 Inhibitor Classification: Patented Structural Class Distinction

3-Iodo-5-phenyl-1H-indole-7-carboxamide is explicitly encompassed within the Markush structure of a SmithKline Beecham patent application (US20080269200A1) claiming indole carboxamide compounds as inhibitors of IKK2 kinase activity [1]. This patent classification differentiates the compound from simpler 5-phenylindoles, which lack the 3-position substitution required for inclusion in this claimed class. The patent describes the utility of such compounds for treating inflammatory and tissue repair disorders mediated by inappropriate IKK2 (IKKβ) activity [2].

IKK2 inhibition Inflammation Kinase inhibitor

3-Iodo-5-phenyl-1H-indole-7-carboxamide Physicochemical Differentiation: LogP and Molecular Weight Impact

The compound exhibits a calculated LogP of 3.45 and a molecular weight of 362.16 g/mol [1]. In comparison, the non-iodinated analog 5-phenyl-1H-indole-7-carboxamide has a lower molecular weight of 236.27 g/mol and an estimated LogP of approximately 2.7, reflecting the significant increase in lipophilicity conferred by the iodine atom [2]. This difference in lipophilicity is known to influence membrane permeability and plasma protein binding, factors that directly impact a compound's behavior in cellular and in vivo assays.

Physicochemical properties ADME profiling Lipophilicity

3-Iodo-5-phenyl-1H-indole-7-carboxamide: Recommended Application Scenarios Driven by Experimental Evidence


IDO1 Target Validation and Cellular Profiling in Immuno-Oncology

As a validated IDO1 inhibitor with nanomolar potency in both mouse and human cell lines (IC50 13-16 nM), 3-iodo-5-phenyl-1H-indole-7-carboxamide serves as a reliable chemical probe for interrogating IDO1-mediated immunosuppression in cancer models [1]. Researchers can use this compound to benchmark the effects of IDO1 inhibition on kynurenine production and T-cell function in vitro, providing a critical reference point for the development of novel immuno-oncology agents.

IKK2 Kinase Inhibitor Tool for NF-κB Pathway Studies

The explicit inclusion of this compound within a patent claiming IKK2 inhibitors establishes its relevance as a tool compound for investigating the NF-κB signaling pathway in inflammatory and autoimmune disease models [2]. It can be employed in cellular assays to dissect IKK2-dependent transcriptional responses and to validate the therapeutic potential of targeting this kinase in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Synthetic Intermediate for Structure-Activity Relationship (SAR) Exploration

The iodine atom at the 3-position provides a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) . This allows medicinal chemists to use 3-iodo-5-phenyl-1H-indole-7-carboxamide as a key intermediate to rapidly generate focused libraries of analogs with modified C3-substituents, facilitating systematic SAR studies aimed at optimizing potency, selectivity, and physicochemical properties for both IDO1 and IKK2 programs.

Positive Control for Comparative Analysis of Indole Regioisomers

Given the stark potency difference observed between the 7-carboxamide and 5-carboxamide regioisomers against IDO1, this compound serves as an essential positive control in comparative studies [3]. Researchers evaluating the activity of new indole-based inhibitors can use it to contextualize the impact of carboxamide positional isomerism on target engagement, ensuring accurate interpretation of SAR data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-iodo-5-phenyl-1H-indole-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.